![molecular formula C22H31N5O4 B11177800 N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11177800.png)
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide is a complex organic compound with a unique structure that includes both acetyl and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: A simpler analog with similar structural features.
N-(4-acetyl-2-methylphenyl)acetamide: Another related compound with a methyl group substitution.
Uniqueness
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide stands out due to its complex structure, which provides unique chemical and biological properties.
Biological Activity
1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine (CAS Number: 423741-26-8) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2O4
- Molecular Weight : 404.89 g/mol
- CAS Number : 423741-26-8
The structure of this compound features a piperazine ring substituted with a chlorophenyl group and a triethoxybenzoyl moiety, which may contribute to its pharmacological properties.
Research indicates that compounds similar to 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine exhibit various mechanisms of action:
- Receptor Interaction : The piperazine structure is known for its ability to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to modulation of mood and behavior.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Anticancer Properties
Several studies have investigated the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperazine derivatives selectively induced cell death in breast cancer cell lines through mitochondrial pathways.
Antimicrobial Activity
Research has also indicated that piperazine derivatives possess antimicrobial properties against various pathogens.
- Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|----------|----------|----------------------------------------|
| 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine | E. coli | 32 µg/mL |
| 1-(3-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine | S. aureus | 16 µg/mL |
Neuropharmacological Effects
The neuropharmacological effects of the compound have been explored in animal models.
- Case Study : A study conducted on mice showed that administration of the compound resulted in anxiolytic effects comparable to established anxiolytic drugs. Behavioral tests indicated reduced anxiety-like behavior in treated animals.
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires careful assessment regarding its toxicity.
- Table 2: Toxicity Profile
| Parameter | Result |
|-----------|--------|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Mutagenicity | Negative (Ames test) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Condensation reactions to form the piperazine core (e.g., coupling 4-ethylpiperazine with acetyl chloride intermediates under anhydrous conditions) .
- Substitution reactions to introduce the acetylphenyl group, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine to minimize side products .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard .
- Key Parameters : Temperature control (60–80°C for amide bond formation) and solvent choice (DMF for polar intermediates) are critical for >80% yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and acetamide carbonyls (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Elemental Analysis (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in kinase inhibition assays?
- Root Causes :
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cellular toxicity; validate with dynamic light scattering (DLS) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (staurosporine for broad-spectrum inhibition) .
- Mitigation Strategies :
- Dose-Response Curves : Triplicate runs with Hill slope analysis to confirm reproducibility .
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity .
Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?
- Structural Modifications :
- Introduce lipophilic groups (e.g., fluorophenyl substitutions) to enhance logP (target 2–3) while maintaining polar surface area <90 Ų .
- Reduce hydrogen bond donors (e.g., replace secondary amines with tert-butyl carbamates) .
- In Silico Modeling :
- Use Molinspiration or SwissADME to predict BBB score and P-glycoprotein efflux .
- In Vivo Validation :
- Microdialysis in rodent models to measure brain-to-plasma ratio .
Q. How should researchers design experiments to elucidate the mechanism of action (MoA) when target promiscuity is observed?
- Proteomic Profiling :
- Kinase Screening Panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Cellular Pathways :
- RNA-seq after compound treatment to map differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
- CRISPR-Cas9 Knockouts : Validate MoA by deleting putative targets (e.g., PI3K isoforms) and assessing resistance .
Q. Methodological Challenges
Q. What are the best practices for managing stereochemical complexity during synthesis?
- Chiral Resolution :
- Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for piperazine ring formation .
- Characterization :
- Circular Dichroism (CD) : Confirm absolute configuration .
Q. How can researchers address discrepancies between computational docking predictions and experimental binding data?
- Docking Refinement :
Properties
Molecular Formula |
C22H31N5O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C22H31N5O4/c1-3-25-10-12-26(13-11-25)15-21(30)27-9-8-23-22(31)19(27)14-20(29)24-18-6-4-17(5-7-18)16(2)28/h4-7,19H,3,8-15H2,1-2H3,(H,23,31)(H,24,29) |
InChI Key |
JNJVSRXPQSPOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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